molecular formula C10H11NO5S B2373157 2-(4-Acetylbenzenesulfonamido)acetic acid CAS No. 749920-47-6

2-(4-Acetylbenzenesulfonamido)acetic acid

Cat. No.: B2373157
CAS No.: 749920-47-6
M. Wt: 257.26
InChI Key: LBUSREIZWCQXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetylbenzenesulfonamido)acetic acid is a sulfonamide derivative featuring a benzene ring substituted with an acetyl group (-COCH₃) at the para position and a sulfonamide (-SO₂NH-) group at the ortho position. The sulfonamide nitrogen is further linked to an acetic acid moiety (-CH₂COOH). This structure confers unique physicochemical properties, including moderate acidity due to the electron-withdrawing acetyl group and hydrogen-bonding capacity from the sulfonamide and carboxylic acid groups.

Properties

IUPAC Name

2-[(4-acetylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c1-7(12)8-2-4-9(5-3-8)17(15,16)11-6-10(13)14/h2-5,11H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUSREIZWCQXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylbenzenesulfonamido)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylbenzenesulfonamido)acetic acid can undergo several types of chemical reactions:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-Carboxybenzenesulfonamido)acetic acid.

    Reduction: 2-(4-Aminobenzenesulfonamido)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Acetylbenzenesulfonamido)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial or anti-inflammatory properties.

    Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Research: It can be used as a probe to study enzyme activities and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Acetylbenzenesulfonamido)acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The acetyl group can also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below compares 2-(4-Acetylbenzenesulfonamido)acetic acid with key analogues, highlighting substituent effects on molecular weight, solubility, and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -COCH₃ C₁₀H₁₁NO₅S 257.26 Target compound; moderate acidity
2-(4-Bromobenzenesulfonamido)acetic acid -Br C₈H₇BrNO₄S 294.11 Similar conformation ; halogen enhances binding
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid -Cl, -C₆H₅ C₁₄H₁₂ClNO₄S 325.77 Ligand in metal complexes
2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid -CO₂Et C₁₁H₁₃NO₆S 287.29 Ethyl ester improves lipophilicity
2-(4-Cyanobenzenesulfonamido)acetic acid -CN C₉H₈N₂O₄S 240.24 High polarity; potential for drug design
Key Observations:
  • Electron-Withdrawing Groups (e.g., -Br, -Cl, -CN) : Increase acidity of the sulfonamide NH and carboxylic acid groups. Halogenated derivatives are frequently used in coordination chemistry due to their ability to act as ligands .
  • Bulkier Substituents (e.g., -C₆H₅) : Reduce solubility in aqueous media but enhance hydrophobic interactions in biological systems .
  • Ester Derivatives (e.g., -CO₂Et) : Improve membrane permeability, making them intermediates in prodrug synthesis .

Biological Activity

2-(4-Acetylbenzenesulfonamido)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to an acetic acid moiety, which is known for its role in various biological processes. The presence of the acetyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Enzyme Inhibition

The sulfonamide moiety is recognized for its ability to inhibit enzymes such as carbonic anhydrase. This inhibition can lead to various physiological effects, including diuretic and antihypertensive actions. Research Findings indicate that compounds with similar structures have demonstrated significant enzyme inhibition, suggesting a similar potential for this compound .

Antimicrobial Properties

The compound may exhibit antimicrobial activity against various pathogens. Studies have shown that sulfonamide derivatives often possess antibacterial and antifungal properties. For instance, sulfonamides are known to interfere with bacterial folate synthesis, leading to growth inhibition .

The mechanism of action of this compound likely involves:

  • Binding to Enzyme Active Sites : The sulfonamide group mimics natural substrates, effectively inhibiting enzyme activity.
  • Interaction with Biological Receptors : The acetyl and sulfonamide groups may facilitate interactions with various receptors, modulating their activity.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
  • Enzyme Inhibition Research : Research on similar sulfonamide compounds indicated effective inhibition of carbonic anhydrase, leading to potential therapeutic applications in treating conditions like glaucoma and edema .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibition of carbonic anhydrase
AntimicrobialEffective against bacterial pathogens
AntifungalPotential antifungal properties

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(4-Bromobenzenesulfonamido)acetic acidSimilar sulfonamide structureAntibacterial
N-(4-(1H-pyrazol-1-yl)phenyl)benzenesulfonamideLacks acetyl group but retains sulfonamideModerate enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.